2,5-DIMETHYLPIPERIDIN-4-OL HYDROCHLORIDE
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Overview
Description
2,5-Dimethylpiperidin-4-ol hydrochloride is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is particularly notable for its applications in various fields, including pharmaceuticals, organic synthesis, and industrial chemistry .
Preparation Methods
The synthesis of 2,5-Dimethylpiperidin-4-ol hydrochloride typically involves the following steps :
Starting Material: The process begins with 2,5-dimethylpiperidine.
Reaction with Ethanol: 2,5-Dimethylpiperidine is reacted with ethanol to form an ethanol solution.
Hydrochloric Acid Addition: Hydrochloric acid is added to the ethanol solution, and the mixture is heated to produce the hydrochloride salt.
Neutralization: The hydrochloride salt is then neutralized by adding a base, resulting in the formation of 2,5-Dimethylpiperidin-4-ol.
Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and may include additional purification processes to ensure high purity .
Chemical Reactions Analysis
2,5-Dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dimethylpiperidin-4-ol hydrochloride has a wide range of scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a building block for biologically active molecules.
Medicine: This compound is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways . It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
2,5-Dimethylpiperidin-4-ol hydrochloride can be compared with other piperidine derivatives, such as 1,2,5-trimethylpiperidin-4-ol and 3,5-dimethylpiperidin-4-ol . These compounds share similar structural features but differ in their substitution patterns and, consequently, their chemical and biological properties. The unique substitution at the 2 and 5 positions in this compound imparts distinct reactivity and application potential.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, pharmaceutical development, and industrial chemistry.
Properties
IUPAC Name |
2,5-dimethylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-4-8-6(2)3-7(5)9;/h5-9H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJIVXGWZANQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6162-47-6 |
Source
|
Record name | 2,5-dimethylpiperidin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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